molecular formula C29H30Cl2N8O B11558357 N-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(3-chlorophenyl)methyl]-4-methylaniline

N-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(3-chlorophenyl)methyl]-4-methylaniline

Cat. No.: B11558357
M. Wt: 577.5 g/mol
InChI Key: WFCQHNMAYPPNFZ-UHFFFAOYSA-N
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Description

N-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(3-chlorophenyl)methyl]-4-methylaniline is a complex organic compound with a unique structure that includes a tetrazole ring, a triazole ring, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(3-chlorophenyl)methyl]-4-methylaniline typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tetrazole ring: This step often involves the use of azide compounds under specific conditions to form the tetrazole ring.

    Coupling reactions: The final steps involve coupling the different ring systems together using reagents such as coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(3-chlorophenyl)methyl]-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development due to its unique structure and potential biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(3-chlorophenyl)methyl]-4-methylaniline involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(3-chlorophenyl)methyl]-4-methylaniline stands out due to its combination of multiple ring systems and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C29H30Cl2N8O

Molecular Weight

577.5 g/mol

IUPAC Name

N-[[1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]tetrazol-5-yl]-(3-chlorophenyl)methyl]-4-methylaniline

InChI

InChI=1S/C29H30Cl2N8O/c1-19-8-12-23(13-9-19)34-25(20-6-5-7-22(31)16-20)27-35-36-37-39(27)26(29(2,3)4)28(38-18-32-17-33-38)40-24-14-10-21(30)11-15-24/h5-18,25-26,28,34H,1-4H3

InChI Key

WFCQHNMAYPPNFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C2=CC(=CC=C2)Cl)C3=NN=NN3C(C(N4C=NC=N4)OC5=CC=C(C=C5)Cl)C(C)(C)C

Origin of Product

United States

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